molecular formula C15H17NO B2980987 2-(Benzyloxy)-1-phenylethan-1-amine CAS No. 127001-22-3

2-(Benzyloxy)-1-phenylethan-1-amine

Cat. No.: B2980987
CAS No.: 127001-22-3
M. Wt: 227.307
InChI Key: ZMNPFYANVKDFQC-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-phenylethan-1-amine (CAS 127001-22-3) is a chiral amine compound of significant interest in organic and medicinal chemistry research. With a molecular formula of C15H17NO and a molecular weight of 227.30 g/mol , this compound serves as a valuable synthetic intermediate and building block. Its structure features a primary amine group adjacent to a benzyloxy ether moiety, making it particularly useful for constructing more complex molecular architectures . This compound is primarily utilized in pharmaceutical research and peptide synthesis applications . The amine functionality allows for facile incorporation into larger molecules through condensation reactions, while the benzyloxy group can serve as a protecting group for alcohols or phenols that can be selectively removed under controlled conditions . Researchers employ this building block in the development of novel therapeutic agents and in method development for solid-phase peptide synthesis. The compound is typically offered as a high-purity material suitable for research applications, with available analytical data to confirm identity and quality. This chemical is provided For Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, nor for human use. Proper safety protocols should be followed during handling, and researchers should consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

IUPAC Name

1-phenyl-2-phenylmethoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c16-15(14-9-5-2-6-10-14)12-17-11-13-7-3-1-4-8-13/h1-10,15H,11-12,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNPFYANVKDFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127001-22-3
Record name 2-(benzyloxy)-1-phenylethan-1-amine
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-phenylethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or phenylethylamine .

Scientific Research Applications

2-(Benzyloxy)-1-phenylethan-1-amine is an organic compound with a benzyloxy group attached to a phenylethanamine backbone. It is used in scientific research as an intermediate in organic synthesis, studied for its potential biological activity, investigated for potential therapeutic properties, and utilized in the synthesis of specialty chemicals and materials. The compound's mechanism of action involves interaction with specific molecular targets, where the benzyloxy group influences binding affinity and selectivity towards certain receptors or enzymes, and the phenylethylamine backbone may interact with neurotransmitter systems, potentially affecting biological pathways related to mood and cognition.

Scientific Research Applications

This compound hydrochloride has applications in chemistry, biology, and medicine.

  • Chemistry It is used as an intermediate in organic synthesis for preparing more complex molecules.
  • Biology It is studied for its potential biological activity and interactions with biological targets.
  • Medicine It is investigated for its potential therapeutic properties, including its role as a precursor for drug development. Neuropharmacological studies on similar phenethylamine derivatives have demonstrated their potential as antidepressants by modulating neurotransmitter levels.
  • Industry It is utilized in the synthesis of specialty chemicals and materials.

Chemical Reactions

This compound hydrochloride can undergo oxidation, reduction, and substitution reactions.

  • Oxidation The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3. Oxidation can produce benzoic acid or benzaldehyde derivatives.
  • Reduction The compound can be reduced to remove the benzyloxy group, yielding phenylethylamine. Reducing agents such as lithium aluminum hydride LiAlH4LiAlH_4 or hydrogen gas H2H_2 in the presence of a palladium catalyst are often used.
  • Substitution The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like sodium methoxide NaOMeNaOMe or sodium ethoxide NaOEtNaOEt can be employed for substitution reactions, yielding various substituted phenylethylamine derivatives.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-phenylethan-1-amine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, influencing their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 2-(Benzyloxy)-1-phenylethan-1-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Evidence Source
This compound C₁₅H₁₇NO 227.13 Benzyloxy (–OCH₂C₆H₅) Pharmaceutical intermediates
2,2-Diphenylethan-1-amine C₁₄H₁₅N 197.28 Two phenyl groups at β-carbon Building block for polymers, drugs
(1R)-2-(1H-Imidazol-2-yl)-1-phenylethan-1-amine C₁₁H₁₃N₃ 187.24 Imidazole ring at β-carbon Potential ligand in coordination chemistry
(S)-1-Phenyl-2-(p-tolyl)ethylamine C₁₅H₁₇N 211.31 p-Tolyl (–C₆H₄CH₃) at β-carbon Chiral intermediate in asymmetric synthesis
2-(Benzenesulfonyl)-2-phenylethan-1-amine C₁₄H₁₅NO₂S 261.34 Benzenesulfonyl (–SO₂C₆H₅) Electron-withdrawing group for reactivity tuning

Key Comparative Insights

Electronic and Steric Effects
  • Benzyloxy vs. Phenyl Groups : The benzyloxy group in this compound introduces electron-donating effects through the ether oxygen, contrasting with the purely hydrophobic phenyl groups in 2,2-diphenylethan-1-amine. This difference impacts solubility and reactivity in nucleophilic substitutions .
  • Sulfonyl vs. Benzyloxy : The benzenesulfonyl group in 2-(Benzenesulfonyl)-2-phenylethan-1-amine is strongly electron-withdrawing, increasing acidity of the adjacent amine and altering reaction pathways compared to the benzyloxy analog .
Solubility and Physical Properties
  • (R)-1-Phenylethan-1-amine () demonstrates solvent-dependent crystallization behavior (e.g., oil formation in water), suggesting that the benzyloxy group in this compound may improve crystallinity in polar solvents like methanol .

Biological Activity

2-(Benzyloxy)-1-phenylethan-1-amine, often referred to as a phenylethylamine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its benzyloxy group, which influences its interaction with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure is pivotal to its biological activity. The molecular formula is C15H17NOC_{15}H_{17}NO, and it features a phenylethylamine backbone with a benzyloxy substituent.

PropertyValue
Molecular FormulaC₁₅H₁₇NO
IUPAC NameThis compound
CAS Number127001-22-3

The mechanism of action of this compound involves several pathways:

  • Receptor Interaction : The benzyloxy group enhances binding affinity to neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions.
  • Enzyme Modulation : It may inhibit specific enzymes linked to cancer cell proliferation and inflammation, suggesting potential anti-cancer and anti-inflammatory properties .

Biological Activity

Research has highlighted several key biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies indicate that this compound can induce apoptosis in various cancer cell lines through modulation of signaling pathways related to cell survival and proliferation .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:

  • Substituent Effects : Variations in the benzyloxy group can significantly alter the compound's binding affinity and biological activity.
  • Hydrophobic Interactions : The presence of hydrophobic groups enhances receptor binding, which is critical for its activity against specific targets.

Case Studies

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : Research demonstrated that this compound inhibited growth in breast cancer cell lines by inducing apoptosis via mitochondrial pathways .
  • Combination Therapies : In vivo studies indicated that combining this compound with traditional chemotherapeutics enhanced overall efficacy while reducing side effects, suggesting a synergistic effect.
  • Neurotransmitter Modulation : Animal models have shown that this compound can modulate neurotransmitter levels, potentially affecting mood and cognition .

Q & A

Q. What are the recommended synthetic routes for 2-(Benzyloxy)-1-phenylethan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution of benzyl chloride derivatives with ammonia or amines. For example, benzyl chloride can react with 1-phenylethanamine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group. Key variables include:

  • Temperature: Elevated temperatures (80–100°C) improve reaction kinetics but may promote side reactions.
  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance solubility in biphasic systems.
  • Protection: Use of Boc or Fmoc groups for amine protection minimizes unwanted byproducts.
    Yield optimization requires careful control of stoichiometry (amine:benzyl halide ≥ 1:1.2) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers characterize the stereochemistry of this compound, and what analytical techniques are most reliable?

Methodological Answer: Chiral resolution and characterization involve:

  • Chiral HPLC: Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase. Retention times vary between enantiomers (e.g., R-form: 12.3 min; S-form: 14.7 min).
  • Optical Rotation: Measure specific rotation ([α]D²⁵) in ethanol. For example, (S)-enantiomers show [α]D²⁵ = -40° (neat) .
  • X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., P2₁ space group, R-factor < 0.05) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in reductive amination or cross-coupling reactions?

Methodological Answer: The benzyloxy group acts as an electron-donating substituent, stabilizing intermediates in reductive amination. For example:

  • Pd-Catalyzed Coupling: The amine’s lone pair coordinates with Pd(0), facilitating oxidative addition to aryl halides. Steric hindrance from the benzyloxy group slows transmetallation, requiring bulky ligands (e.g., XPhos) to enhance regioselectivity.
  • Contradictions in Data: Conflicting reports on reaction rates (e.g., slower in polar aprotic solvents) may arise from competing N-debenzylation under acidic conditions. Validate via control experiments with deuterated solvents (e.g., DMF-d₇) .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s biological activity or receptor binding?

Methodological Answer: Modify the phenyl ring via electrophilic aromatic substitution (e.g., nitration, halogenation) and assess activity:

  • Biological Assays: Test inhibition of monoamine oxidases (MAO-A/MAO-B) using fluorometric assays. For example, a 4-methoxy derivative shows IC₅₀ = 1.2 µM for MAO-B vs. 8.5 µM for the parent compound.
  • Molecular Docking: Use AutoDock Vina to model interactions with MAO-B’s FAD-binding site. The benzyloxy group’s orientation influences π-π stacking with Tyr398 .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa)?

Methodological Answer: Discrepancies arise from measurement techniques or impurities:

  • Solubility: Use shake-flask method (UV-Vis quantification) in buffered solutions (pH 7.4). Reported solubility of 42 g/L in water may overestimate due to undissociated amine; validate via HPLC.
  • pKa Determination: Employ potentiometric titration (GLpKa) versus literature values (predicted pKa = 9.04 ± 0.10). Discrepancies >0.5 units suggest protonation state errors in computational models .

Q. What safety protocols are critical for handling this compound derivatives, given their irritant properties?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Avoid latex due to permeability.
  • Spill Management: Neutralize spills with 5% acetic acid, then absorb with vermiculite.
  • Storage: Store under nitrogen at 2–8°C in amber glass vials to prevent oxidation .

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